molecular formula C19H21N3O5 B148454 Isradipine CAS No. 131970-21-3

Isradipine

Cat. No. B148454
M. Wt: 371.4 g/mol
InChI Key: HMJIYCCIJYRONP-UHFFFAOYSA-N
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Description

Isradipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension . It belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs . It is structurally related to felodipine, nifedipine, and nimodipine . It binds to calcium channels with high affinity and specificity and inhibits calcium flux into cardiac and arterial smooth muscle cells .


Synthesis Analysis

Isradipine has been synthesized for research studies and is brain penetrating . A study has shown that nanostructured lipid carriers (NLCs) of isradipine can enhance its oral bioavailability and prolong its antihypertensive effect .


Molecular Structure Analysis

Isradipine has a molecular weight of 371.3871 and a chemical formula of C19H21N3O5 . It is a small molecule .


Chemical Reactions Analysis

Isradipine has been analyzed using various analytical techniques such as TLC/densitometry, HPLC, UV-Visible method, Spectrofluorometry, Capillary Electrophoresis (CE), Polarography, Voltammetry and hyphenated techniques such as LC-MS; LC-MS-MS, GC-MS, etc .


Physical And Chemical Properties Analysis

Isradipine has a solubility of 74 mg/mL in DMSO . It is chemically, 3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .

Scientific Research Applications

Isradipine in Parkinson’s Disease

Isradipine, a dihydropyridine calcium channel inhibitor, has been explored for its potential role in Parkinson’s disease (PD). Studies have focused on modeling its plasma pharmacokinetics in PD patients and examining the drug's efficacy in clinical trials. Notably, a phase 3 clinical trial investigating isradipine did not demonstrate significant efficacy in slowing PD progression despite showing neuroprotective effects in animal models (Venuto et al., 2021). Additionally, other research has assessed the safety, tolerability, and dosage of isradipine for its potential disease-modifying intervention in early PD, finding a dose-dependent tolerability (Tuite, 2013).

Transdermal and Oral Delivery of Isradipine

Several studies have investigated the transdermal and oral delivery systems for isradipine to improve its bioavailability and efficacy. Invasomes loaded with isradipine have shown enhanced transdermal delivery against hypertension, with substantial and constant decrease in blood pressure in animal models (Qadri et al., 2017). Similarly, solid dispersion containing isradipine and polyethylene oxide-based prolonged release formulations have been developed to enhance the dissolution rate and control the release rate of the drug (Tran & Tran, 2013).

Neurological Applications

Isradipine has been studied for its effects on neurological conditions. In one study, it provided consistent protection of the brain from injury and reduced neurological deficits produced by ischemic stroke in hypertensive rats (Lenhard et al., 2007). Another interesting application involved its use in altering cue memory in rats trained to associate with cocaine or alcohol, suggesting its potential to impact addiction-related behaviors (Larsen, 2015).

Pharmacokinetics and Bioavailability

Research on the pharmacokinetics and bioavailability of isradipine has revealed insights into its systemic effects. For example, one study demonstrated that the terminal half-life of isradipine after intravenous administration was much shorter than previously observed in oral studies, offering new perspectives on its pharmacokinetic properties (Christensen et al., 2000).

Safety And Hazards

Isradipine may cause serious side effects such as a light-headed feeling, like you might pass out; pounding heartbeats or fluttering in your chest; flushing (warmth, redness, or tingly feeling); tiredness; or heart problems–swelling, rapid weight gain, feeling short of breath . It is toxic if swallowed and causes serious eye irritation .

Future Directions

Isradipine has been confirmed to be effective in the treatment of mild to moderate essential hypertension . It has a favorable haemodynamic profile and reversal of left ventricular hypertrophy, minimal effect on glucose and lipid metabolism, preservation of quality of life and good tolerability . This makes isradipine a suitable drug for the treatment of most patients with mild to moderate hypertension .

properties

IUPAC Name

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJIYCCIJYRONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H21N3O5
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DSSTOX Substance ID

DTXSID4023179
Record name Isradipine
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Molecular Weight

371.4 g/mol
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Physical Description

Solid
Record name Isradipine
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Solubility

Practically insoluble (< 10 mg/L at 37 °C), 2.28e-01 g/L
Record name Isradipine
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Mechanism of Action

Isradipine belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs. There are at least five different types of calcium channels in Homo sapiens: L-, N-, P/Q-, R- and T-type. CCBs target L-type calcium channels, the major channel in muscle cells that mediates contraction. Similar to other DHP CCBs, isradipine binds directly to inactive calcium channels stabilizing their inactive conformation. Since arterial smooth muscle depolarizations are longer in duration than cardiac muscle depolarizations, inactive channels are more prevalent in smooth muscle cells. Alternative splicing of the alpha-1 subunit of the channel gives isradipine additional arterial selectivity. At therapeutic sub-toxic concentrations, isradipine has little effect on cardiac myocytes and conduction cells.
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Product Name

Isradipine

CAS RN

75695-93-1
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Record name (+-)-Isopropyl methyl-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
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Melting Point

168-170 °C, 168 - 170 °C
Record name Isradipine
Source DrugBank
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Record name Isradipine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

To achieve the afore-mentioned objects, the present invention provides for a process for the manufacture of the Isradipine which, involves two steps. In the first step 2,1,3-benzoxadiazole-4-carboxaldehyde is reacted with methyl acetoacetate in the presence of acetic acid and piperidine in diisopropyl ether. The product 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is isolated and purified to get substantially high purity product with less than 0.3% 2,1,3-benzoxadiazole-4-carboxaldehyde content present in the purified product. In the second step the purified intermediate 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is reacted with isopropyl-β-aminocrotonate in ethanol at 25 to 35° C. The crude Isradipine is crystallised from ethanol to get pure Isradipine having substantially higher purity and containing lower amount of the symmetrical ester isomers (III) and (IV).
Name
2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,700
Citations
A Fitton, P Benfield - Drugs, 1990 - Springer
… Short and long term isradipine administration is accompanied by sustained diuretic and … by isradipine administration in these patients, and the antihypertensive efficacy of isradipine is …
Number of citations: 109 link.springer.com
TS Anekonda, JF Quinn - Biochimica et Biophysica Acta (BBA)-Molecular …, 2011 - Elsevier
… Our studies have shown that isradipine in vitro … of isradipine to triple transgenic animal model for Alzheimer's disease was well-tolerated. Our results further suggest that isradipine …
Number of citations: 159 www.sciencedirect.com
Parkinson Study Group STEADY-PD III … - Annals of internal …, 2020 - acpjournals.org
… dose identified in a prior phase 2 study of isradipine in PD (8–10). Of note, … of isradipine in early-stage PD (STEADY-PD III [Safety, Tolerability, and Efficacy Assessment of Isradipine for …
Number of citations: 88 www.acpjournals.org
E Ilijic, JN Guzman, DJ Surmeier - Neurobiology of disease, 2011 - Elsevier
… concentration of isradipine were determined. This analysis revealed that isradipine produced a … in humans, suggesting that isradipine is a potentially viable neuroprotective agent for PD. …
Number of citations: 287 www.sciencedirect.com
NO Borhani, M Mercuri, PA Borhani, VM Buckalew… - Jama, 1996 - jamanetwork.com
… Hg in hydrochlorothiazide and 16.0 mm Hg in isradipine (P=.002); … incidence of vascular events in patients treated with isradipine. … events in patients receiving isradipine compared with …
Number of citations: 636 jamanetwork.com
TS Anekonda, JF Quinn, C Harris, K Frahler… - Neurobiology of …, 2011 - Elsevier
… of isradipine, we determined its bioavailability in the triple transgenic mouse model of AD. Subcutaneous implantation of carrier-bound isradipine (3 … Isradipine's neuroprotective effect at …
Number of citations: 175 www.sciencedirect.com
JN Guzman, E Ilijic, B Yang… - The Journal of …, 2018 - Am Soc Clin Investig
The ability of the Cav1 channel inhibitor isradipine to slow the loss of substantia nigra pars … isradipine treatment will benefit SNc DA neurons in vivo. To pursue this question, isradipine …
Number of citations: 112 www.jci.org
CS Venuto, L Yang, M Javidnia… - Annals of clinical …, 2021 - Wiley Online Library
… Isradipine is a dihydropyridine calcium channel inhibitor that has demonstrated … The objectives of this study were to model the plasma pharmacokinetics of isradipine in study …
Number of citations: 30 onlinelibrary.wiley.com
T Simuni, E Borushko, MJ Avram… - Movement …, 2010 - Wiley Online Library
… Isradipine has not been systematically studied in patients with Parkinson's … of isradipine controlled release (CR) in patients with early PD. Qualified subjects (n = 31) received isradipine …
F Portaluppi, L Vergnani, R Manfredini… - American journal of …, 1995 - Elsevier
… %, which remained unaltered after isradipine. Both isradipine treatments were equally effective … An evening regimen of isradipine SRO seems more apt than a morning regimen to obtain …
Number of citations: 148 www.sciencedirect.com

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